Diphenyl(p-tolyl)phosphine
Overview
Description
Synthesis Analysis
The synthesis of diphenyl(p-tolyl)phosphine and related phosphine compounds involves several strategies. Notably, the preparation of diphosphines based on the heterocyclic 1,3,2-diazaphospholidine framework has been described, showcasing the ability of these compounds to undergo homolytic cleavage of P-P bonds in solution to form phosphinyl radicals. These radicals have been reacted with various elements (O2, S8, Se, Te, P4), demonstrating the versatility of phosphine compounds in synthesis and their reactivity towards different elements to yield a variety of compounds including phosphinic acid anhydrides, sulfides/disulfides, selenides, and tellurides (Giffin et al., 2012).
Molecular Structure Analysis
The molecular structure of phosphine compounds, including diphenyl(p-tolyl)phosphine, has been explored through various techniques. For instance, X-ray crystallography has provided insights into the structural aspects of diphenylphosphine derivatives. The crystal structure of diphenyl(3-phenylpropyl)phosphine reveals how molecules are linked into chains, highlighting the significance of face-to-face and edge-to-face interactions between phenyl rings in determining the structural conformation of these compounds (Bond et al., 2001).
Chemical Reactions and Properties
Phosphine compounds engage in a variety of chemical reactions, demonstrating their versatility. Photoinduced coupling reactions, for example, have been utilized to synthesize thio- or selenophosphinates from diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide under photoirradiation, showcasing the potential of phosphine compounds in facilitating novel synthetic pathways (Sato et al., 2017).
Physical Properties Analysis
The physical properties of diphenyl(p-tolyl)phosphine, such as solubility, melting point, and stability, are crucial for its application in various reactions and processes. While specific studies on these properties were not directly found, the general stability and reactivity patterns of phosphine compounds provide a basis for understanding their behavior in different environments.
Chemical Properties Analysis
The chemical properties of diphenyl(p-tolyl)phosphine, including its reactivity with different chemical groups and its role as a ligand in coordination chemistry, highlight its importance. For example, the reactivity of phosphine coordination complexes and their susceptibility to ligand exchange reactions underscore the utility of phosphine compounds in synthesizing new materials with desired chemical properties (Burford et al., 2003).
Scientific Research Applications
-
Organometallic Chemistry
- Diphenyl(p-tolyl)phosphine is used in the preparation and reactivity of tertiary phosphines . It’s involved in the synthesis of new phosphines and data concerning the reactivity of phosphines excluding metal complexation .
- In the field of metal phosphines, Diphenyl(p-tolyl)phosphine has similar electronic effect but differ in their steric effects compared to PMe3 . This makes it a versatile system for carrying out many organometallic catalysis .
-
Organic Chemistry
- Diphenyl(p-tolyl)phosphine is used in the Staudinger reaction with diphenylphosphorylazide to produce N‐phosphorylated iminophosphoranes . These compounds have been used as intermediates in the phosphorus‐containing dendrimers synthesis .
- It’s also used in radical reactions promoted by trivalent tertiary phosphines . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
-
Chemical Synthesis
-
Pharmaceutical Research
- Diphenyl(p-tolyl)phosphine has been used in the synthesis of compounds with antiproliferative properties against several types of cancer . For example, it has been shown that 4-methylenehex-5-enol and its saturated analogue were activated with mesyl chloride and reacted with lithium diphenylphosphide to give phosphines, whose ruthenium(ii)- and gold(i)-complexes demonstrated strong antiproliferative properties .
-
Material Science
- Thermal Stability Studies
- Diphenyl(p-tolyl)phosphine is used in the study of the effect of substituents on the crystal structure and thermal stability of N-phosphorylated iminophosphoranes . The presence of the methyl group leads to the formation of supramolecular chains, while the methoxy group determines the formation of supramolecular layers with rhombohedral meshes . Comparative thermogravimetric analysis and kinetic study provide additional information on thermal stability and decomposition mechanism .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-methylphenyl)-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMTLTYXBDJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145641 | |
Record name | Diphenyl-p-tolylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(p-tolyl)phosphine | |
CAS RN |
1031-93-2 | |
Record name | Diphenyl-p-tolylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl-p-tolylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl-p-tolylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl-p-tolylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.